molecular formula C8H12Cl2N2 B12992989 (S)-1-(6-Chloro-pyridin-2-yl)-propylamine hydrochloride CAS No. 1263094-59-2

(S)-1-(6-Chloro-pyridin-2-yl)-propylamine hydrochloride

Cat. No.: B12992989
CAS No.: 1263094-59-2
M. Wt: 207.10 g/mol
InChI Key: RJNKVKYBUFSNLR-RGMNGODLSA-N
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Description

(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a pyridine ring substituted with a chlorine atom at the 6-position and an amine group at the 1-position of the propyl chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine as the starting material.

    Alkylation: The 6-chloropyridine undergoes alkylation with a suitable alkylating agent to introduce the propyl chain.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (S)-enantiomer.

    Formation of Hydrochloride Salt: The (S)-1-(6-Chloropyridin-2-yl)propan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride: The enantiomer of the compound with different stereochemistry.

    6-Chloropyridine: The parent compound without the propyl amine group.

    1-(6-Chloropyridin-2-yl)propan-1-amine: The free base form without the hydrochloride salt.

Uniqueness

(S)-1-(6-Chloropyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific stereochemistry and enhanced solubility as a hydrochloride salt. These properties make it particularly valuable in applications requiring high solubility and specific chiral interactions.

Properties

CAS No.

1263094-59-2

Molecular Formula

C8H12Cl2N2

Molecular Weight

207.10 g/mol

IUPAC Name

(1S)-1-(6-chloropyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H11ClN2.ClH/c1-2-6(10)7-4-3-5-8(9)11-7;/h3-6H,2,10H2,1H3;1H/t6-;/m0./s1

InChI Key

RJNKVKYBUFSNLR-RGMNGODLSA-N

Isomeric SMILES

CC[C@@H](C1=NC(=CC=C1)Cl)N.Cl

Canonical SMILES

CCC(C1=NC(=CC=C1)Cl)N.Cl

Origin of Product

United States

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